molecular formula C19H28N4O5S2 B136173 Osutidine CAS No. 140695-21-2

Osutidine

Cat. No. B136173
M. Wt: 456.6 g/mol
InChI Key: GZPOYVTZKHVRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Osutidine (T-593) is a H2 receptor antagonist that was undergoing development by Toyama Chemical for the treatment of peptic/gastric and duodenal ulcers . It is a beta-hydroxyphenethylamine derivative with both antisecretory and cytoprotective properties . Osutidine inhibited the histamine-induced cAMP generation in a concentration-dependent manner .


Molecular Structure Analysis

Osutidine has a molecular formula of C19H28N4O5S2 . Its exact mass is 456.1501 and its molecular weight is 456.5794 .


Chemical Reactions Analysis

Osutidine inhibited the histamine-induced cAMP generation in a concentration-dependent manner . It suppressed the maximal response of the histamine-induced positive chronotropic response, indicating that the compound is unsurmountable H2-antagonists .


Physical And Chemical Properties Analysis

Osutidine has a molecular formula of C19H28N4O5S2 . Its exact mass is 456.1501 and its molecular weight is 456.5794 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Gastric Mucosal Protection and Hemodynamics

Osutidine, also known as T-593, has been studied for its effects on gastric mucosal hemodynamics and integrity. A study by Tsuji et al. (2001) investigated the impact of Osutidine and its enantiomers on gastric damage in rats induced by ethanol. They found that Osutidine significantly suppressed gastric damage in a dose-dependent manner and increased gastric mucosal blood flow. This suggests that Osutidine may protect the gastric mucosa by antagonizing H2 receptors and enhancing gastric circulation.

properties

IUPAC Name

2-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5S2/c1-20-11-16-7-8-17(28-16)13-29-10-9-21-19(23-30(2,26)27)22-12-18(25)14-3-5-15(24)6-4-14/h3-8,18,20,24-25H,9-13H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPOYVTZKHVRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040240
Record name Osutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Osutidine

CAS RN

140695-21-2
Record name [N(E)]-N-[[[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino][[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]methylene]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140695-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140695212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB1AQ7N4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Osutidine
Reactant of Route 2
Osutidine
Reactant of Route 3
Osutidine
Reactant of Route 4
Reactant of Route 4
Osutidine
Reactant of Route 5
Reactant of Route 5
Osutidine
Reactant of Route 6
Osutidine

Citations

For This Compound
58
Citations
S Tsuji, S Kawano, M Tsujii, N Kawai… - …, 2001 - thieme-connect.com
T-593 (osutidine, CAS 140695-21-2) is a new anti-ulcer agent that consists of two enantiomers, (+) (R) T-593 and (-)-(S)-T-593. The present study was designed to investigate the effects …
Number of citations: 4 www.thieme-connect.com
M Nakashima, T Uematsu, K Umemura… - Japanese …, 2000 - pure.fujita-hu.ac.jp
The pharmacokinetics and safety of T-593 (Osutidine), a new anti-ulcer agent, were investigated in healthy male volunteers at doses of 100, 200, 400 and 800 mg in single-dose studies…
Number of citations: 2 pure.fujita-hu.ac.jp
S Nakamura, T Hayashi, Y Nojima, K Kizawa… - PHARMACOMETRICS …, 1998 - hero.epa.gov
… We investigated mutagenicity of osutidine (*)((±)-N-[(E)-[(p, β-dihydroxyphenethyl) amino][[2-[[5-[(methylamino) methyl] furfuryl] thio] ethyl] amino] methylene] methanesulfonamide, T-…
Number of citations: 2 hero.epa.gov
N Komae, H Nakada, T Kozaki, E Furubo… - Ōyō …, 1998 - Oyo Yakuri Kenkyukai
Number of citations: 1
S Tsuji, S Kawano, M Tsujii… - …, 2001 - Aulendorf [Germany]: Editio Cantor
Number of citations: 0
N Komae, Y Nojima, T Sanzen, T Kozaki… - Ōyō …, 1998 - Oyo Yakuri Kenkyukai
Number of citations: 0
N Komae, T Kozaki, E Furubo, K Kanna… - Ōyō …, 1998 - Oyo Yakuri Kenkyukai
Number of citations: 2
T Sekiguchi - JAPANESE PHARMACOLOGY AND …, 2001 - The Study Group; 1996
Number of citations: 0
A Nagai, T Shibata… - Oyo Yakuri …, 1998 - [Sendai, Japan: Oyo Yakuri …
Number of citations: 0
K Kobayashi - JAPANESE PHARMACOLOGY AND …, 2001 - The Study Group; 1996
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.